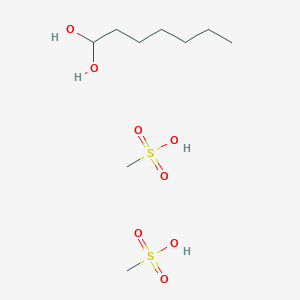![molecular formula C20H23ClN2O2 B14298583 {4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride CAS No. 119986-79-7](/img/structure/B14298583.png)
{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride is an organic compound characterized by the presence of a diazenyl group (–N=N–) linked to a phenyl ring, which is further connected to an acetyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride typically involves the following steps:
Diazotization: The starting material, 4-hexylaniline, undergoes diazotization to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 4-hydroxyacetophenone to form the azo compound.
Acetylation: The final step involves the acetylation of the hydroxyl group using acetyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The acetyl chloride group can participate in nucleophilic substitution reactions.
Reduction Reactions: The diazenyl group can be reduced to form the corresponding amine.
Oxidation Reactions: The phenyl rings can undergo oxidation under specific conditions.
Common Reagents and Conditions
Substitution: Reagents such as amines or alcohols can react with the acetyl chloride group under basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Formation of amides or esters.
Reduction: Formation of the corresponding amine.
Oxidation: Formation of phenolic or quinone derivatives.
Scientific Research Applications
{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science: Employed in the development of azo dyes and pigments due to its chromophoric properties.
Biological Studies: Investigated for its potential use in biological assays and as a probe for studying enzyme activities.
Medicinal Chemistry: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of {4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride involves its reactivity towards nucleophiles due to the presence of the acetyl chloride group. The diazenyl group can also participate in electron transfer reactions, making it useful in various redox processes. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
- {4-[(E)-(4-Methoxyphenyl)diazenyl]phenoxy}acetyl chloride
- {4-[(E)-(4-Methylphenyl)diazenyl]phenoxy}acetyl chloride
- {4-[(E)-(4-Ethylphenyl)diazenyl]phenoxy}acetyl chloride
Uniqueness
{4-[(E)-(4-Hexylphenyl)diazenyl]phenoxy}acetyl chloride is unique due to the presence of the hexyl group, which imparts specific hydrophobic properties and influences its reactivity and solubility. This makes it distinct from other similar compounds with different alkyl substituents.
Properties
CAS No. |
119986-79-7 |
|---|---|
Molecular Formula |
C20H23ClN2O2 |
Molecular Weight |
358.9 g/mol |
IUPAC Name |
2-[4-[(4-hexylphenyl)diazenyl]phenoxy]acetyl chloride |
InChI |
InChI=1S/C20H23ClN2O2/c1-2-3-4-5-6-16-7-9-17(10-8-16)22-23-18-11-13-19(14-12-18)25-15-20(21)24/h7-14H,2-6,15H2,1H3 |
InChI Key |
LJGPJAILMQNLMK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[Methoxy(methyl)amino]propan-1-ol](/img/structure/B14298503.png)
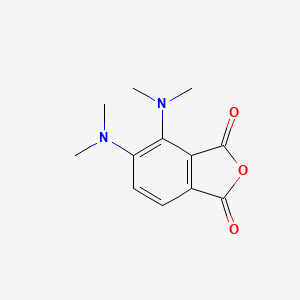
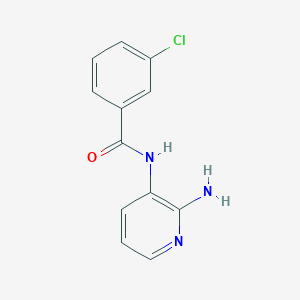
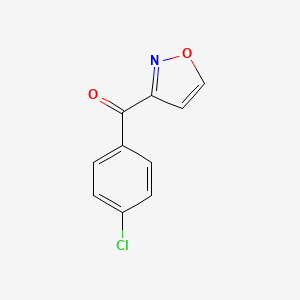
![Benzene, [(2,2,2-trifluoro-1-phenylethyl)thio]-](/img/structure/B14298547.png)
![5-Amino-3-methyl-1-phenyl-1H-furo[2,3-c]pyrazole-4-carboxamide](/img/structure/B14298549.png)
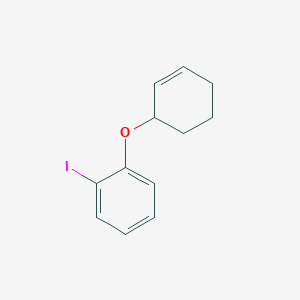
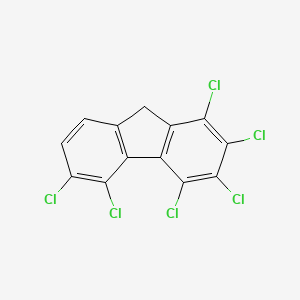



![Trimethyl{2-[(trimethylgermyl)methyl]phenyl}germane](/img/structure/B14298581.png)
![N-{[2-({2-[(Butylcarbamoyl)amino]-2-oxoethyl}disulfanyl)ethyl]carbamoyl}propanamide](/img/structure/B14298585.png)
